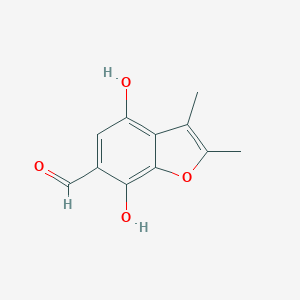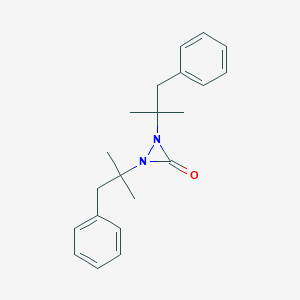
Diaziridinone, bis(1,1-dimethyl-2-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diaziridinone, bis(1,1-dimethyl-2-phenylethyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a photoaffinity labeling reagent that is used to study the interactions between proteins and other biomolecules.
Wirkmechanismus
The mechanism of action of Diaziridinone, bis(1,1-dimethyl-2-phenylethyl)- involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This intermediate can then react with nearby molecules, leading to the formation of covalent bonds. The resulting crosslinks can be used to identify the specific binding partners of a protein and study the function of the protein in more detail.
Biochemische Und Physiologische Effekte
Diaziridinone, bis(1,1-dimethyl-2-phenylethyl)- is a relatively inert compound and does not have any known biochemical or physiological effects on its own. However, its ability to crosslink with adjacent molecules can have significant effects on the function of proteins and other biomolecules.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Diaziridinone, bis(1,1-dimethyl-2-phenylethyl)- is its ability to selectively label specific proteins and other biomolecules. This allows researchers to study the function of these molecules in more detail. However, there are also several limitations to its use. For example, the compound requires exposure to UV light to become activated, which can be difficult to control in some experimental settings. Additionally, the crosslinking reaction can be non-specific and may lead to the formation of unwanted side products.
Zukünftige Richtungen
There are several potential future directions for the use of Diaziridinone, bis(1,1-dimethyl-2-phenylethyl)- in scientific research. One area of interest is the development of new photoaffinity labeling reagents that are more selective and have fewer side effects. Another potential direction is the use of the compound in the study of protein-protein interactions, which could provide new insights into the mechanisms of cellular signaling and regulation. Finally, the use of Diaziridinone, bis(1,1-dimethyl-2-phenylethyl)- in drug discovery and development is an area of active research, with the potential to identify new targets for therapeutic intervention.
Conclusion
Diaziridinone, bis(1,1-dimethyl-2-phenylethyl)- is a unique compound that has significant potential in scientific research. Its ability to selectively label specific proteins and other biomolecules has led to its widespread use as a photoaffinity labeling reagent. While there are some limitations to its use, the compound has opened up new avenues of research in the study of protein function and cellular signaling. With continued research, Diaziridinone, bis(1,1-dimethyl-2-phenylethyl)- has the potential to make significant contributions to the fields of biochemistry, pharmacology, and drug discovery.
Synthesemethoden
The synthesis of Diaziridinone, bis(1,1-dimethyl-2-phenylethyl)- involves the reaction of 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol with 2-phenylethylamine in the presence of trifluoroacetic acid. The resulting compound is then reacted with phosgene to produce the final product.
Wissenschaftliche Forschungsanwendungen
Diaziridinone, bis(1,1-dimethyl-2-phenylethyl)- is primarily used as a photoaffinity labeling reagent in scientific research. It is used to study the interactions between proteins and other biomolecules such as nucleic acids, lipids, and carbohydrates. The compound is activated by exposure to UV light, which causes it to crosslink with adjacent molecules. This allows researchers to identify the specific binding partners of a protein and study the function of the protein in more detail.
Eigenschaften
CAS-Nummer |
19694-14-5 |
|---|---|
Produktname |
Diaziridinone, bis(1,1-dimethyl-2-phenylethyl)- |
Molekularformel |
C21H26N2O |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
1,2-bis(2-methyl-1-phenylpropan-2-yl)diaziridin-3-one |
InChI |
InChI=1S/C21H26N2O/c1-20(2,15-17-11-7-5-8-12-17)22-19(24)23(22)21(3,4)16-18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3 |
InChI-Schlüssel |
ZKQWBEDDJGVEDB-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC=CC=C1)N2C(=O)N2C(C)(C)CC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(CC1=CC=CC=C1)N2C(=O)N2C(C)(C)CC3=CC=CC=C3 |
Synonyme |
Bis(1,1-dimethyl-2-phenylethyl)diaziridin-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



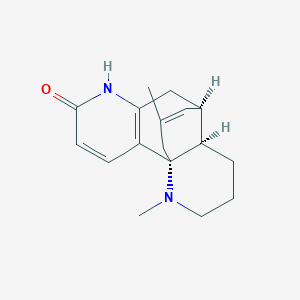
![4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B10774.png)
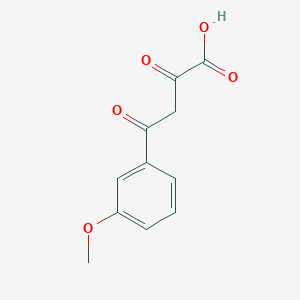
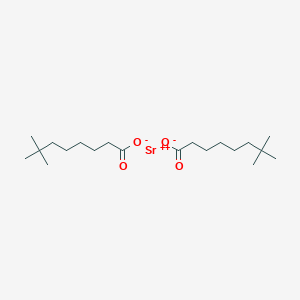
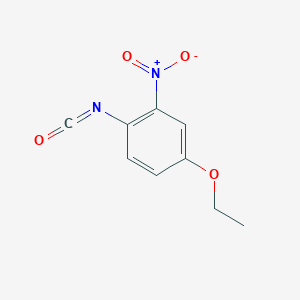
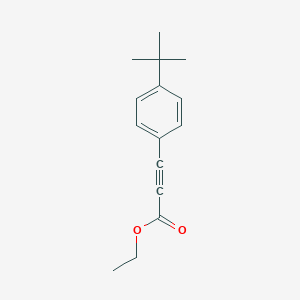
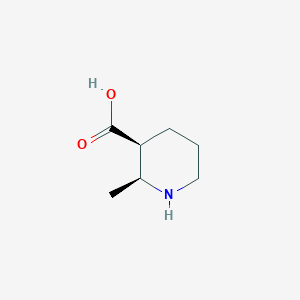
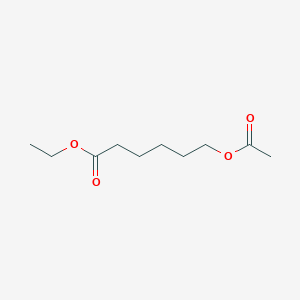
![Tetranitrocalix[4]arene](/img/structure/B10787.png)
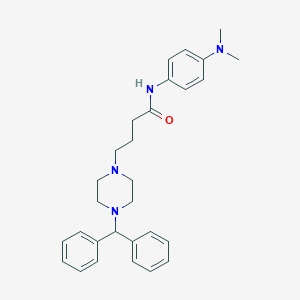
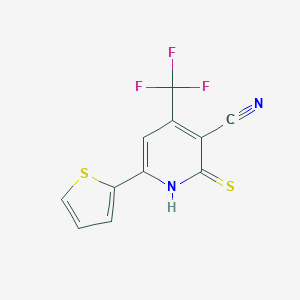
![(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide](/img/structure/B10796.png)

